BE“GHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis of 2-Amino-6-
fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-6-fluorobenzaldehyde

Cat. No.: B111952

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Amino-6-
fluorobenzaldehyde (CAS No. 151585-93-2), a key aromatic building block in organic
synthesis. Due to its unique substitution pattern, featuring an electron-donating amino group
and an electron-withdrawing fluorine atom ortho to a reactive aldehyde functionality, this
compound serves as a valuable precursor in the development of pharmaceuticals and other
fine chemicals. This document outlines its physicochemical properties, spectroscopic signature,
and plausible synthetic and analytical methodologies.

Physicochemical Properties

2-Amino-6-fluorobenzaldehyde is a pale yellow solid.[1] Its core structural and physical
characteristics are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b111952?utm_src=pdf-interest
https://www.benchchem.com/product/b111952?utm_src=pdf-body
https://www.benchchem.com/product/b111952?utm_src=pdf-body
https://www.benchchem.com/product/b111952?utm_src=pdf-body
https://www.scientificlabs.co.uk/product/carbonyl-compounds/265152-25G
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
Molecular Formula C7HeFNO [1112]
Molecular Weight 139.13 g/mol [2][3]

CAS Number 151585-93-2 [2][4]
Appearance Pale yellow solid [1]

Predicted Boiling Point 259.5 £ 25.0 °C at 760 mmHg [1]

Predicted Density 1.293 + 0.06 g/cm?3 [1]

Store under inert gas (Nitrogen
Storage Conditions or Argon) at 2-8 °C, in a dark [1][2]

place.

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Amino-6-
fluorobenzaldehyde. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule.

1H NMR Data (Predicted)

Chemical Shift (6 ppm) Multiplicity Assignment
~9.8-10.4 Singlet Aldehydic proton (CHO)
~7.2-7.6 Multiplet Aromatic proton

~6.6 - 6.9 Multiplet Aromatic protons
~4.5-6.0 Broad Singlet Amino protons (NH2)

13C NMR Data (Predicted)
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Chemical Shift (6 ppm) Assighment

~190 - 195 Carbonyl carbon (C=0)
~160 - 165 (d) C-F

~150 - 155 C-NH:z

~130 - 140 (d) Aromatic CH

~110 - 120 (d) Aromatic CH

~105 - 115 (d) Aromatic CH

~110- 115 Quaternary aromatic carbon

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. ‘d'
indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm—?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3250 Medium _
and symmetric)
3100 - 3000 Medium Aromatic C-H stretching
2850 - 2750 Medium Aldehydic C-H stretching
1700 - 1680 Strong C=0 stretching (aldehyde)
N-H bending and C=C
1620 - 1580 Strong )
stretching
1250 - 1150 Strong C-F stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the compound.

m/z Value Interpretation
139 [M]* (Molecular ion)
138 [M-H]*

111 [M-COJ*

110 [M-CHOJ*

Crystallographic Data

As of the latest literature search, no public crystallographic data from single-crystal X-ray
diffraction is available for 2-Amino-6-fluorobenzaldehyde. Structural confirmation relies on
the combination of the spectroscopic methods detailed above.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and analysis of 2-
Amino-6-fluorobenzaldehyde, adapted from methodologies for structurally related
compounds.

Synthesis of 2-Amino-6-fluorobenzaldehyde

A plausible synthetic route involves the oxidation of 2-amino-6-fluorotoluene.
Materials:

2-Amino-6-fluorotoluene

Manganese dioxide (MnO3)

Dichloromethane (DCM)

Silica gel for column chromatography
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e Hexane

o Ethyl acetate

Procedure:

 Dissolve 2-amino-6-fluorotoluene in dichloromethane in a round-bottom flask.
e Add an excess of activated manganese dioxide to the solution.

 Stir the mixture vigorously at room temperature.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, filter the reaction mixture through a pad of Celite to remove the
manganese dioxide, washing with additional dichloromethane.

o Combine the organic filtrates and remove the solvent under reduced pressure to yield the
crude product.

 Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate
gradient as the eluent, to obtain pure 2-Amino-6-fluorobenzaldehyde.

Synthesis Workflow

. Oxidation
2-Amino-6-fluorotoluene (MnO2, DCM) Crude Product

Column Chromatography 2-Amino-6-fluorobenzaldehyde

Click to download full resolution via product page

Proposed synthesis of 2-Amino-6-fluorobenzaldehyde.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):
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e Sample Preparation: Dissolve approximately 10-20 mg of 2-Amino-6-fluorobenzaldehyde
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry 5 mm NMR
tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field
spectrometer. For 13C NMR, a proton-decoupled pulse sequence should be used.

e Processing: Process the raw data (FID) with Fourier transformation, phase correction, and
baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an
internal reference.

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation (ATR): Clean the Attenuated Total Reflectance (ATR) crystal (e.qg.,
diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place
a small amount of the solid sample directly onto the crystal and apply pressure.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm~* with a resolution of 4
cm~1, Co-add 16-32 scans to improve the signal-to-noise ratio.

e Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile
organic solvent such as dichloromethane or ethyl acetate.

o GC Separation: Inject 1 pL of the solution into a GC equipped with a suitable capillary
column (e.g., a nonpolar DB-5 type). Use a temperature program that starts at a low
temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure
separation of the analyte from any impurities.

e MS Detection: Use Electron lonization (El) at 70 eV. Acquire mass spectra over a mass
range of m/z 40-400.
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¢ Analysis: Identify the peak corresponding to 2-Amino-6-fluorobenzaldehyde by its retention
time and compare the acquired mass spectrum with the expected fragmentation pattern.

Analytical Workflow

2-Amino-6-fluorobenzaldehyde
Sample

NMR Spectroscopy

(*H, 13C) GC-MS

FTIR Spectroscopy

Structural Confirmation Purity Assessment

Click to download full resolution via product page

General workflow for structural characterization.

Computational Structural Analysis

In the absence of experimental crystallographic data, Density Functional Theory (DFT)
calculations can provide valuable insights into the geometric and electronic properties of 2-
Amino-6-fluorobenzaldehyde.

Methodology:

¢ Software: Gaussian, ORCA, or similar quantum chemistry packages.
e Method: B3LYP functional.

e Basis Set: 6-311++G(d,p) or a similar level of theory.

Predicted Outcomes:
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o Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral
angles, confirming the planarity of the aromatic ring and the orientation of the aldehyde and
amino groups. Intramolecular hydrogen bonding between the amino proton and the aldehyde
oxygen is a likely feature influencing the conformation.

» Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map would
visualize the electron-rich (around the oxygen and nitrogen atoms) and electron-poor
(around the aldehydic proton and aromatic protons) regions of the molecule, which is crucial
for predicting its reactivity.

» Spectroscopic Predictions: Theoretical calculations can predict vibrational frequencies (IR)
and NMR chemical shifts. These predicted spectra can be used to aid in the assignment of
experimental spectral data.

Reactivity and Applications in Drug Development

2-Amino-6-fluorobenzaldehyde is a versatile intermediate for organic synthesis. The
aldehyde group can undergo a wide range of reactions, including:

Reductive amination: To form substituted benzylamines.

Wittig reaction: To form substituted styrenes.

Condensation reactions: With active methylene compounds to form a,B3-unsaturated
systems.

Oxidation: To form the corresponding 2-amino-6-fluorobenzoic acid.

The amino group can be acylated, alkylated, or used as a directing group in further aromatic
substitutions. The combination of these functional groups makes this molecule a valuable
starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in
many biologically active compounds. While there is no direct evidence of this molecule being
involved in specific signaling pathways, its derivatives are of interest in medicinal chemistry for
the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability
and binding affinity of a drug candidate.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scientificlabs.co.uk [scientificlabs.co.uk]

2. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and
their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution
and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. Asymmetric synthesis of fluorinated derivatives of aromatic and y-branched amino acids
via a chiral Ni(ll) complex - PMC [pmc.ncbi.nlm.nih.gov]

e 4. benchchem.com [benchchem.com]
» 5. benchchem.com [benchchem.com]

« To cite this document: BenchChem. [Structural Analysis of 2-Amino-6-fluorobenzaldehyde: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111952#2-amino-6-fluorobenzaldehyde-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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